molecular formula C8H6FNO B1338224 2-Fluoro-4-(hydroxymethyl)benzonitrile CAS No. 222978-02-1

2-Fluoro-4-(hydroxymethyl)benzonitrile

Cat. No. B1338224
M. Wt: 151.14 g/mol
InChI Key: WLQHJQUGYACADR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluoro-substituted benzonitriles can involve multiple steps, including bromination, Grignard reactions, cyanidation, and amination, as demonstrated in the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile . A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a related compound, has been developed, which could potentially be adapted for the synthesis of 2-Fluoro-4-(hydroxymethyl)benzonitrile .

Molecular Structure Analysis

The molecular structure of fluoro-substituted benzonitriles can significantly influence their liquid-crystalline properties. For instance, the smectic properties of certain fluoro-substituted benzonitriles are characterized by X-ray diffraction, revealing partially interdigitated bilayer arrangements in the smectic A phase . This suggests that the molecular structure of 2-Fluoro-4-(hydroxymethyl)benzonitrile may also exhibit unique packing arrangements in liquid-crystalline phases.

Chemical Reactions Analysis

The reactivity of benzonitriles in chemical reactions can be affected by the presence of substituents. For example, the radiation-induced hydroxylation of benzonitriles is influenced by metal ions, which can oxidize intermediate radicals to form phenols . This indicates that the hydroxymethyl group in 2-Fluoro-4-(hydroxymethyl)benzonitrile could potentially undergo similar oxidative transformations under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted benzonitriles are diverse. The thermal properties, such as liquid-crystal transition temperatures, are affected by the molecular structure and the nature of the substituents . The presence of a fluorine atom can increase the nematic-isotropic transition temperatures compared to non-fluorinated analogues . Therefore, 2-Fluoro-4-(hydroxymethyl)benzonitrile may exhibit higher transition temperatures and unique thermal behavior.

Scientific Research Applications

Synthesis Methodologies

  • Innovative Synthetic Routes : Research has focused on developing novel synthetic methods for fluoro-substituted compounds, demonstrating the interest in manipulating fluoro-benzonitrile derivatives for various applications. For instance, the diastereoselective synthesis of 4-fluoro-threonine from a benzyloxy-oxazoline precursor through fluorination showcases advanced synthetic techniques applicable to similar structures (Potenti et al., 2021).

  • Continuous Flow Iodination : The iodination of fluoro-benzonitrile derivatives under continuous flow conditions, enhancing regioselective control and scalability, highlights the potential for 2-Fluoro-4-(hydroxymethyl)benzonitrile in facilitating efficient and selective chemical transformations (Dunn et al., 2018).

Pharmacological and Radioligand Development

  • High-Affinity Radioligands : The synthesis of fluoromethyl analogs for targeting metabotropic glutamate subtype-5 receptors (mGluR5s) in brain imaging with positron emission tomography (PET) showcases the utility of fluoro-benzonitrile derivatives in developing high-affinity radioligands. This underscores the potential application of 2-Fluoro-4-(hydroxymethyl)benzonitrile in neuroscience research and diagnostic imaging (Siméon et al., 2007).

Chemical Modification and Functionalization

  • Fluorination and Modification Techniques : The electrochemical reduction of fluorinated benzonitriles, leading to defluorinated products and the exploration of nucleophilic substitution mechanisms, reflects the chemical versatility of fluoro-benzonitrile derivatives. Such studies highlight the potential for structural modification and functionalization of 2-Fluoro-4-(hydroxymethyl)benzonitrile in developing novel chemical entities (Efremova et al., 2003).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes and avoiding inhalation of vapor or mist .

properties

IUPAC Name

2-fluoro-4-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQHJQUGYACADR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473983
Record name 2-fluoro-4-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(hydroxymethyl)benzonitrile

CAS RN

222978-02-1
Record name 2-Fluoro-4-(hydroxymethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=222978-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-fluoro-4-(hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Bromo-3-fluorobenzyl alcohol( 20 g, 0.097 mol) was dissolved in DMF (100 mL) and then placed under high vacuum for 15 min. The solution was then purged with Ar for 15 min. While purging continued, zinc cyanide ( 8 g, 0.068 mol) and the catalyst, Pd[(PPh3)]4, (5.63 g, 0.0049 mol) were added. The reaction mixture was heated at 95° C. under Ar for 18 h, then cooled to ambient temperature and added to H2O. The mixture was extracted with EtOAc, then washed with 1 M HCl, H2O, brine, and dried (Na2SO4). Filtration and concentration to dryness gave the title compound as a white solid after chromatography (silica gel, hexane: EtOAc, 6.5:3.5).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Pd[(PPh3)]4
Quantity
5.63 g
Type
reactant
Reaction Step Three
Quantity
8 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a degassed solution of the product from Step I (11.4 g, 55.6 mmol) in 100 mL of DMF was added Zn(CN)2 (3.92 g, 33.4 mmol) and Pd(PPh3)4 (5.1 g, 4.45 mmol). The reaction was stirred at 90° C. overnight, cooled to room temperature, and concentrated in vacuo. Purification of this material by silica gel chromatography (50% EtOAc/hexane) provided the titled product as a light yellow solid.
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
3.92 g
Type
catalyst
Reaction Step One
Quantity
5.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

4-Bromo-3-fluorobenzyl alcohol, as described in Step B above, (20 g, 0.097 mol) was dissolved in DMF (100 mL) then placed under high vacuum for 15 min. The solution was then purged with Ar for 15 min. While purging continued, zinc cyanide (8 g, 0.068 mol) and the catalyst, Pd[(PPh2)]4, (5.63 g, 0.0049 mol) were added. The reaction mixture was heated at 95° C. under Ar for 18 h, then cooled to ambient temperature and added to H2O. The mixture was extracted with EtOAc, then washed with 1M HCl, H2O, brine, and dried (Na2SO4). Filtration and concentration to dryness gave the title compound as a white solid after chromatography (silica gel, hexane: EtOAc, 6.5:3.5).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Pd[(PPh2)]4
Quantity
5.63 g
Type
reactant
Reaction Step Four
Quantity
8 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Quattropani, WHB Sauer, S Crosignani… - …, 2015 - Wiley Online Library
Sphingosine‐1‐phosphate (S1P) receptor agonists have shown promise as therapeutic agents for multiple sclerosis (MS) due to their regulatory roles within the immune, central …
T Ivanova, K Hardes, S Kallis, SO Dahms… - …, 2017 - Wiley Online Library
The proprotein convertase furin is a potential target for drug design, especially for the inhibition of furin‐dependent virus replication. All effective synthetic furin inhibitors identified thus …

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